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Introduction
rac N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,N-didesmethyltramadol

hydrochloride, is a secondary metabolite of the centrally acting analgesic, Tramadol.[1]

Tramadol itself is a synthetic analog of codeine and exerts its analgesic effects through a dual

mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin and

norepinephrine reuptake.[2] The metabolism of tramadol is complex, involving multiple

cytochrome P450 enzymes and producing several metabolites, including the pharmacologically

active O-desmethyltramadol (M1) and other demethylated forms. This whitepaper provides a

comprehensive technical overview of rac N-Bisdesmethyl Tramadol, Hydrochloride,

focusing on its chemical properties, synthesis, pharmacology, and analytical determination.

Chemical and Physical Properties
rac N-Bisdesmethyl Tramadol, Hydrochloride is the hydrochloride salt of the N,N-

demethylated metabolite of tramadol. A summary of its key chemical and physical properties is

presented in Table 1.

Table 1: Physicochemical Properties of rac N-Bisdesmethyl Tramadol, Hydrochloride
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Property Value Reference

IUPAC Name

(1RS,2RS)-2-(aminomethyl)-1-

(3-methoxyphenyl)cyclohexan-

1-ol hydrochloride

Synonyms
rac-N,N-didesmethyltramadol

hydrochloride, M3
[3]

Molecular Formula C₁₄H₂₂ClNO₂

Molecular Weight 271.78 g/mol

CAS Number
1018989-95-1 (for

hydrochloride)

Appearance White to off-white solid

Solubility
Soluble in water, methanol,

and ethanol

Synthesis
A detailed, specific synthesis protocol for rac N-Bisdesmethyl Tramadol, Hydrochloride is

not readily available in peer-reviewed literature, likely due to its status as a metabolite rather

than a primary therapeutic agent. However, its synthesis can be conceptually derived from

established methods for tramadol and its analogs. The general approach involves a Mannich

reaction followed by a Grignard reaction.

A plausible synthetic route would begin with the appropriate aminoketone precursor, which

would then be reacted with a Grignard reagent derived from 3-bromoanisole. Subsequent

demethylation steps would lead to the desired product.

A general procedure for the synthesis of tramadol analogs is described by Alvarado et al.

(2005). This can be adapted for the synthesis of rac N-Bisdesmethyl Tramadol by starting with

a primary amine in the initial Mannich reaction.[4]

Conceptual Synthesis Workflow:
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Caption: Conceptual synthesis of rac N-Bisdesmethyl Tramadol, Hydrochloride.

Pharmacology
The pharmacological activity of rac N-Bisdesmethyl Tramadol is significantly different from that

of its parent compound, tramadol, and the primary active metabolite, O-desmethyltramadol

(M1).

Opioid Receptor Binding Affinity
In vitro studies have demonstrated that rac N-Bisdesmethyl Tramadol has a very low affinity for

the µ-opioid receptor. A study by Gillen et al. (2000) reported a Ki value of > 10 µM for the

inhibition of [³H]naloxone binding to the cloned human µ-opioid receptor, indicating negligible

binding affinity.[3] This is in stark contrast to the active metabolite (+)-M1, which exhibits a high

affinity (Ki = 3.4 nM).[3] These findings suggest that rac N-Bisdesmethyl Tramadol does not

contribute to the opioid-mediated analgesic effects of tramadol.

Table 2: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites
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Compound µ-Opioid Receptor Ki (nM) Reference

(+/-)-Tramadol 2400 [3]

(+)-O-Desmethyltramadol (M1) 3.4 [3]

(-)-O-Desmethyltramadol (M1) 240 [3]

(+/-)-N-Desmethyltramadol

(M2)
> 10000 [3]

(+/-)-N,N-Bisdesmethyl

Tramadol (M3)
> 10000 [3]

(+/-)-N,O-Didesmethyltramadol

(M5)
100 [3]

In Vitro Functional Activity
Consistent with its low binding affinity, rac N-Bisdesmethyl Tramadol did not show any agonistic

activity in a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor

binding.[3] This further confirms that it is not an active opioid agonist.

Pharmacokinetics
Specific pharmacokinetic data for rac N-Bisdesmethyl Tramadol is not as extensively

documented as for tramadol and its primary metabolites. However, analytical methods have

been developed to quantify its presence in biological fluids, allowing for its inclusion in

pharmacokinetic studies of tramadol. One study reported the plasma concentration range of

N,O-didesmethylate (a related metabolite) in cancer and non-cancer patients receiving

tramadol, which were 6.1–147 ng/mL and 6.7–85.2 ng/mL, respectively.[5]

Tramadol Metabolic Pathway:
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Caption: Metabolic pathway of Tramadol.

Experimental Protocols
Analytical Method for Quantification in Human Plasma
The following is a representative protocol for the simultaneous determination of tramadol and

its desmethylates, including N,N-bisdesmethyl tramadol, in human plasma using liquid

chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a

validated procedure described in the literature.[5]

5.1.1. Sample Preparation

To 100 µL of human plasma, add an internal standard solution.

Perform protein precipitation by adding 300 µL of a mixture of acetonitrile and methanol

under basic conditions.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Conditions
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LC System: Agilent 1200 series or equivalent

Column: Octadecylsilyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)

Flow Rate: 0.2 mL/min

Injection Volume: 5 µL

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI)

source

Ionization Mode: Positive

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z)

Tramadol 264.2 58.1

O-Desmethyltramadol 250.2 58.1

N-Desmethyltramadol 250.2 42.1

N,N-Bisdesmethyl Tramadol 236.2 157.1

Internal Standard (e.g.,

Tramadol-d6)
270.2 64.1

5.1.3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters

such as:

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 2.5–320

ng/mL).[5]
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Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple

quality control (QC) concentrations.[5]

Recovery: Assess the extraction efficiency of the analytes from the plasma matrix.

Matrix Effect: Evaluate the influence of plasma components on the ionization of the analytes.

Stability: Test the stability of the analytes in plasma under various storage conditions (freeze-

thaw, short-term, and long-term).

Analytical Workflow:

Plasma Sample Collection

Sample Preparation
(Protein Precipitation)

LC Separation
(Reversed-Phase)

MS/MS Detection
(MRM Mode)

Data Analysis
(Quantification)

Pharmacokinetic Profiling

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5048606/
https://www.benchchem.com/product/b561859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the quantitative analysis of N,N-Bisdesmethyl Tramadol.

Conclusion
rac N-Bisdesmethyl Tramadol, Hydrochloride is a minor, inactive metabolite of tramadol. Its

primary significance in drug development and clinical research lies in its role as an indicator of

tramadol metabolism. The lack of significant affinity for the µ-opioid receptor and the absence

of functional agonistic activity confirm that it does not contribute to the analgesic or adverse

opioid effects of tramadol. The analytical methods outlined in this guide provide a framework for

the accurate quantification of this metabolite in biological matrices, which is essential for

comprehensive pharmacokinetic and metabolic profiling of tramadol. Further research could

focus on the potential for this metabolite to interact with other biological targets, although

current evidence suggests it is pharmacologically inert in the context of nociception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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